5-(Hydroxymethyl)-2,3-dimethoxyphenol
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Overview
Description
5-(Hydroxymethyl)-2,3-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of hydroxymethyl and methoxy groups attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2,3-dimethoxyphenol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal oxides or zeolites can be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2,3-dimethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 5-(Formyl)-2,3-dimethoxyphenol and 5-(Carboxyl)-2,3-dimethoxyphenol.
Reduction: The major product is this compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenols.
Scientific Research Applications
5-(Hydroxymethyl)-2,3-dimethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,3-dimethoxyphenol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups play a crucial role in its reactivity. The compound can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, it can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of biofuels and chemicals.
2,3-Dimethoxyphenol: Lacks the hydroxymethyl group, making it less reactive in certain applications.
5-(Chloromethyl)furfural: A halogenated analog with different reactivity and applications.
Uniqueness
5-(Hydroxymethyl)-2,3-dimethoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
5-(hydroxymethyl)-2,3-dimethoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,10-11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEROGNXNQJEQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448372 |
Source
|
Record name | 5-(Hydroxymethyl)-2,3-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122271-46-9 |
Source
|
Record name | 5-(Hydroxymethyl)-2,3-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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